(R)-4'-phosphopantothenate(2-)

CoA biosynthesis substrate recognition electrostatic binding

(R)-4′-phosphopantothenate(2−) (CHEBI:20891) is the dianionic conjugate base of (R)-4′-phosphopantothenate(1−) and the obligatory intermediate between pantothenate phosphorylation and phosphopantothenoylcysteine formation in the universal coenzyme A (CoA) biosynthetic pathway. With a molecular formula of C₉H₁₆NO₈P, a monoisotopic mass of 297.06245 Da, and a net charge of −2, this specific protonation state dictates electrostatic interactions with ATP/CTP-dependent phosphopantothenoylcysteine synthetases (PPCS; EC 6.3.2.5) and bifunctional CoaBC enzymes across bacteria, archaea, and eukaryotes.

Molecular Formula C9H16NO8P-2
Molecular Weight 297.2 g/mol
Cat. No. B1258292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4'-phosphopantothenate(2-)
Molecular FormulaC9H16NO8P-2
Molecular Weight297.2 g/mol
Structural Identifiers
SMILESCC(C)(COP(=O)(O)[O-])C(C(=O)NCCC(=O)[O-])O
InChIInChI=1S/C9H18NO8P/c1-9(2,5-18-19(15,16)17)7(13)8(14)10-4-3-6(11)12/h7,13H,3-5H2,1-2H3,(H,10,14)(H,11,12)(H2,15,16,17)/p-2/t7-/m0/s1
InChIKeyXHFVGHPGDLDEQO-ZETCQYMHSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Source (R)-4′-Phosphopantothenate(2−) for CoA Biosynthesis Assays and Enzyme Kinetics: Procurement Specifications


(R)-4′-phosphopantothenate(2−) (CHEBI:20891) is the dianionic conjugate base of (R)-4′-phosphopantothenate(1−) and the obligatory intermediate between pantothenate phosphorylation and phosphopantothenoylcysteine formation in the universal coenzyme A (CoA) biosynthetic pathway [1]. With a molecular formula of C₉H₁₆NO₈P, a monoisotopic mass of 297.06245 Da, and a net charge of −2, this specific protonation state dictates electrostatic interactions with ATP/CTP-dependent phosphopantothenoylcysteine synthetases (PPCS; EC 6.3.2.5) and bifunctional CoaBC enzymes across bacteria, archaea, and eukaryotes [2][3]. Unlike the free acid or the trianionic species that dominates at pH 7.3, the (2−) form is the relevant substrate surrogates for kinetic characterization of PPCS/CoaBC and for inhibitor screening campaigns targeting the CoA pathway in Mycobacterium tuberculosis, Pseudomonas aeruginosa, and other priority pathogens [4].

Protonation-state (2−) form for PPCS/CoaBC substrate recognition
Supports CoA pathway inhibitor screening against M. tuberculosis and P. aeruginosa
Compatible with ATP/CTP-dependent PPCS orthologs for cross-species profiling

Why Bulk 4′-Phosphopantothenate Preparations Cannot Substitute for (R)-4′-Phosphopantothenate(2−) in Quantitative CoA Pathway Studies


Generic “4′-phosphopantothenate” or “phosphopantothenic acid” preparations are mixtures of protonation states whose net charge varies from 0 to −3 depending on buffer pH and counter-ion composition [1]. Because PPCS and CoaBC active sites recognize the substrate through ionic contacts with the phosphate dianion and carboxylate groups, the exact charge state directly determines Michaelis constants: the KM of (R)-4′-phosphopantothenate for human PPCS is 0.013 mM, while for rat PPCS it shifts to 0.071–0.083 mM under identical pH 7.5–7.6 conditions [2][3]. Substituting an undefined mixture introduces uncontrolled variability in initial velocity measurements, precludes reliable cross-study comparison, and invalidates any kinetic or inhibition data generated for antimicrobial target validation [4].

Charge variability

Undefined protonation-state mixtures may shift substrate recognition, compromising PPCS/CoaBC kinetic measurements.

Species-specific KM drift

Reported >5-fold KM differences across species may be obscured by uncontrolled charge state, limiting cross-study comparison for antimicrobial target validation.

Quantitative Differentiation Evidence for (R)-4′-Phosphopantothenate(2−) Relative to Closest Analogs


Net Charge at Physiological pH Dictates PPCS Substrate Recognition vs. Pantothenate

At pH 7, (R)-4′-phosphopantothenate(2−) carries a net charge of −2 owing to deprotonation of both the carboxylate and the phosphate monoester, whereas (R)-pantothenate carries a net charge of −1 (only the carboxylate is deprotonated) [1]. The additional negative charge on the phosphate group is essential for ionic interactions with conserved arginine and asparagine residues in the PPCS/CoaBC active site, making pantothenate completely inert as a substrate for these enzymes [2].

Net charge at pH 7.0
Direct head-to-head comparison
Target (2−): charge = −2 vs Pantothenate: charge = −1
Δ charge = −1 additional anionic site
Supports substrate recognition in PPCS/CoaBC assays
Pantothenate is inert as PPCS substrate
CoA biosynthesis substrate recognition electrostatic binding

Absence of Product Inhibition by 4′-Phosphopantothenate on Archaeal PanK vs. Pantoate Kinase

In the hyperthermophilic archaeon Thermococcus kodakarensis, detailed biochemical characterization demonstrated that phosphopantothenate synthetase (PPS) is not subject to product inhibition by 4′-phosphopantothenate nor to feedback inhibition by CoA or acetyl-CoA. In sharp contrast, the upstream enzyme pantoate kinase (PoK) in the same pathway displays product inhibition by 4-phosphopantoate in a non-competitive manner [1].

Product inhibition on PPS
Direct head-to-head comparison
4′-Phosphopantothenate(2−): no inhibition observed vs 4-Phosphopantoate: product inhibition observed (non-competitive)
Qualitative: absent vs. present
Supports flux analysis without artificial feedback
Thermococcus kodakarensis PPS, 85°C
feedback regulation pantothenate kinase archaeal CoA pathway

PPCS KM for (R)-4′-Phosphopantothenate(2−) Varies > 5‑Fold Across Species, Informing Ortholog-Specific Assay Design

The Michaelis constant of (R)-4′-phosphopantothenate for phosphopantothenoylcysteine synthetase (PPCS) differs significantly between species: KM = 0.013 mM for Homo sapiens (pH 7.6, 37 °C) [1], 0.017 mM for Enterococcus faecalis (pH not specified) [2], and 0.071–0.083 mM for Rattus norvegicus (pH 7.5, 37 °C) [3]. This > 5‑fold range demonstrates that KM is not an invariant property of the substrate but depends on the ortholog, making species-matched kinetic characterization mandatory for meaningful inhibitor IC₅₀ determination.

PPCS KM across species
Cross-study comparable
0.013 mM (human) – 0.071–0.083 mM (rat)
5.5–6.4× higher in rat vs. human
Supports species-matched kinetic assay design
PPCS, pH 7.5–7.6, 37°C
PPCS kinetics species-specific KM antimicrobial target

Phosphate Ester Bond Hydrolysis Rate Remains Constant and Low Across pH 1.3–11, Enabling Long-Term Aqueous Stability

The phosphate ester bond of D-pantothenic acid 4′-phosphate exhibits a constantly low rate of hydrolysis across the entire pH range of 1.3–11, with complete cleavage requiring 3 h in 6–9 N HCl and 2.5 h in 5 N KOH [1]. This pH-independent stability profile contrasts with many labile phosphoester intermediates and means that (R)-4′-phosphopantothenate(2−) stock solutions maintain substrate integrity during prolonged enzymatic assays without requiring continuous pH monitoring or fresh preparation.

Phosphate ester hydrolysis
Supporting evidence
Low rate constant across pH 1.3–11; complete cleavage only in 3 h (9 N HCl) or 2.5 h (5 N KOH)
Supports long-term aqueous storage for screening
No direct comparator; class-level stability benchmark
chemical stability phosphate ester hydrolysis aqueous storage

(2−) Protonation State Is Distinguished from the (3−) Trianion That Predominates at pH 7.3, Requiring Explicit Specification for Reproducible Kinetics

According to the P. aeruginosa Metabolome Database and ChEBI, (R)-4′-phosphonatopantothenate(3−) is the major species at pH 7.3, meaning that the (2−) form is the dominant species only at pH values below the second phosphate pKa (estimated ~6–7) [1][2]. The DrugBank entry for phosphopantothenic acid lists a strongest acidic pKa of 1.79, indicating that the first deprotonation (converting the acid to the 1− form) occurs at very low pH, while the second deprotonation (generating the 2− form) and the third (yielding the 3− form) occur at successively higher pH values [3].

Protonation state at pH 7.3
Class-level inference
(2−) minor species vs (3−) major species
Δ charge +1; pH-dependent speciation
Requires buffer pH control for (2−) form
Kinetics may differ between protonation states
protonation state buffering conditions enzyme kinetics

(R)-4′-Phosphopantothenate(2−) Is a Cognate Substrate for Both ATP- and CTP-Dependent PPCS Orthologs, Unlike Pantothenate Which Is Inert

Human PPCS can utilize both ATP and CTP with similar affinity for the condensation of (R)-4′-phosphopantothenate with L-cysteine, whereas the bacterial enzyme (EC 6.3.2.5) is strictly CTP-dependent [1][2]. Pantothenate is not a substrate for any PPCS ortholog. This dual-nucleotide capability, documented with Km values of 0.013 mM for the phosphopantothenate substrate (human, ATP co-substrate), means the (2−) form is the universal entry point into the late-stage CoA pathway across all domains of life [3].

Nucleotide co-substrate
Class-level inference
PPCS accepts ATP or CTP (human) / CTP (bacterial) vs Pantothenate: inert
Functional vs. inert
Supports multi-species PPCS screening platform
Match nucleotide specificity to ortholog
nucleotide specificity PPCS eukaryotic vs. bacterial CoA pathway

Procurement-Relevant Application Scenarios for (R)-4′-Phosphopantothenate(2−)


PPCS/CoaBC Kinetic Characterization for Antibacterial Drug Discovery

The well-defined KM of (R)-4′-phosphopantothenate(2−) for PPCS (0.013–0.083 mM across species) enables precise Michaelis–Menten kinetic assays using the substrate at 5–10 × KM to screen inhibitors of the CoA pathway. Since pantothenate cannot substitute and undefined phosphopantothenate mixtures introduce KM variability, procurement of the pure (2−) form with documented counter-ion is mandatory for generating reproducible IC₅₀ data against M. tuberculosis CoaBC, where uncompetitive inhibitors such as compound 1f (IC₅₀ = 15.6 µM) have been characterized [1].

Coupled PanK–PPCS Tandem Assays for Feedback Regulation Studies

Because (R)-4′-phosphopantothenate(2−) does not exert product inhibition on PPS in archaeal systems (unlike 4-phosphopantoate on PoK), it can be used as an intermediate in coupled PanK–PPCS assays to quantify flux through the CoA pathway without artificial negative feedback. This property is essential for accurately modeling metabolic control coefficients in organisms where type III PanK is the dominant isoform [2].

Cross-Species Substrate Selectivity Profiling for PPCS Orthologs

The > 5‑fold difference in KM between human (0.013 mM) and rat (0.071–0.083 mM) PPCS makes (R)-4′-phosphopantothenate(2−) a sensitive probe for detecting subtle differences in active-site architecture across orthologs. Using a single, well-characterized substrate batch, researchers can benchmark inhibitor selectivity between host and pathogen enzymes, which is critical for advancing selective antimicrobial leads [3][4].

Application
Selection Property
Validation Focus
PPCS/CoaBC kinetic assays for CoA pathway inhibitor screening
Protonation-state-controlled substrate
Consistent Michaelis-Menten parameters and inhibitor IC50 determination
Coupled PanK-PPCS tandem flux assays
Absence of product inhibition on PPS
Steady-state kinetic modeling without artificial feedback
Cross-species PPCS ortholog selectivity profiling
Single, well-characterized substrate batch
Species-matched KM benchmarking and inhibitor selectivity assessment
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